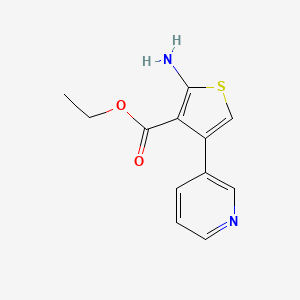

Ethyl 2-amino-4-(pyridin-3-yl)thiophene-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-amino-4-pyridin-3-ylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-2-16-12(15)10-9(7-17-11(10)13)8-4-3-5-14-6-8/h3-7H,2,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWJGOMWKOGUABQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CN=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-(pyridin-3-yl)thiophene-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminothiophene-3-carboxylic acid with pyridine-3-carbaldehyde in the presence of a suitable catalyst and solvent. The reaction mixture is then subjected to esterification using ethanol and an acid catalyst to yield the desired ethyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(pyridin-3-yl)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or chlorinating agents under acidic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Piperidine derivatives.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Ethyl 2-amino-4-(pyridin-3-yl)thiophene-3-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of organic semiconductors and materials for electronic applications.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(pyridin-3-yl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Key Observations :

Physical and Chemical Properties

Substituents significantly impact molecular weight, polarity, and solubility:

Notes:

Pyridinyl Implications :

- The pyridine ring may enhance binding to metalloenzymes or nucleic acids due to its Lewis basicity.

Crystallographic and Hydrogen-Bonding Patterns

Crystal structures of analogs reveal substituent-dependent packing:

- Ethyl 2-amino-4-methylthiophene-3-carboxylate: Forms C₂₄(12) chains via N-H···O and N-H···S hydrogen bonds .

- Ethyl 2-amino-4-phenylthiophene-3-carboxylate: Exhibits planar phenyl-thiophene stacking, stabilized by π-π interactions .

Pyridinyl Prediction :

- The pyridine nitrogen could participate in additional hydrogen bonds or coordinate with metal ions, altering crystal packing.

Recommendations :

- Use personal protective equipment (PPE) and work in fume hoods when synthesizing pyridinyl derivatives.

Biological Activity

Ethyl 2-amino-4-(pyridin-3-yl)thiophene-3-carboxylate (EAPT) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

EAPT belongs to the class of thiophene-based heterocycles, characterized by a thiophene ring fused with a pyridine ring. The unique substitution pattern of EAPT imparts distinct chemical and biological properties, making it a candidate for further pharmacological studies.

Synthesis Overview:

The synthesis of EAPT typically involves the condensation of 2-aminothiophene-3-carboxylic acid with pyridine-3-carbaldehyde, followed by esterification with ethanol under acidic conditions. This multi-step process allows for the introduction of various substituents that can enhance biological activity .

Antimicrobial Properties

Research indicates that EAPT exhibits antibacterial and antifungal activities. A study published in Medicinal Chemistry Research demonstrated that derivatives of EAPT showed promising activity against several bacterial and fungal strains .

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibited at low concentrations | |

| Candida albicans | Significant antifungal activity |

Anticancer Potential

EAPT has been investigated for its anticancer properties. Studies have shown that EAPT derivatives possess antiproliferative effects against various cancer cell lines. For instance, a study in the European Journal of Medicinal Chemistry reported that these compounds inhibited cell growth in multiple cancer types, suggesting their potential as anticancer agents .

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | < 10 | |

| HeLa (Cervical) | < 15 |

The mechanism by which EAPT exerts its biological effects involves interaction with specific molecular targets, including enzymes and receptors involved in disease pathways. Molecular docking studies suggest that EAPT can bind to proteins associated with cancer proliferation, potentially inhibiting their activity and leading to reduced cell growth .

Case Studies

-

Anticancer Activity Assessment :

A study evaluated the antiproliferative effects of EAPT derivatives on various cancer cell lines, showing that modifications to the thiophene structure significantly influenced their efficacy. The presence of electron-withdrawing groups was found to enhance activity against cancer cells . -

Antimicrobial Screening :

In another investigation, EAPT derivatives were screened against a panel of microbial pathogens. The results indicated that certain substitutions on the thiophene ring improved antibacterial potency, particularly against Gram-positive bacteria .

Q & A

Q. What are the common synthetic routes for Ethyl 2-amino-4-(pyridin-3-yl)thiophene-3-carboxylate, and what methodological considerations are critical for reproducibility?

The Gewald reaction is a widely used method for synthesizing thiophene derivatives like this compound. It involves a three-component reaction between a ketone/aldehyde (e.g., pyridin-3-ylacetone), a nitrile (e.g., ethyl cyanoacetate), and elemental sulfur in the presence of a base (e.g., piperidine or ammonium acetate). Key steps include:

- Cyclization : Heating under reflux (e.g., in ethanol or methanol) to form the thiophene core.

- Amination : Introducing the amino group via nucleophilic substitution or condensation. Critical parameters include solvent choice (polar aprotic solvents improve yield), temperature control (60–80°C), and catalyst concentration. Yields typically range from 70–90% after purification by recrystallization or chromatography .

Q. How is the structural integrity of this compound validated in synthetic chemistry research?

Standard analytical techniques include:

- Spectroscopy :

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., pyridinyl protons at δ 8.5–9.0 ppm, thiophene protons at δ 6.5–7.5 ppm) .

- IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~1600 cm⁻¹) .

- Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 289.1) .

Purity is assessed via HPLC (≥95% purity threshold for biological assays) .

- Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 289.1) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Initial screening often includes:

- In vitro antioxidant assays : DPPH radical scavenging (IC₅₀ values < 50 µM suggest activity) .

- Anti-inflammatory testing : Inhibition of COX-2 enzyme (IC₅₀ comparisons with indomethacin) .

- Cytotoxicity profiling : MTT assay on cancer cell lines (e.g., IC₅₀ < 10 µM in HeLa cells) . Dose-response curves and positive controls (e.g., ascorbic acid for antioxidants) are mandatory for reliability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity during scale-up synthesis?

Systematic optimization involves:

- Solvent screening : Ethanol (polar protic) vs. toluene (non-polar) for cyclization efficiency.

- Catalyst variation : Piperidine (10 mol%) vs. DBU for enhanced base strength .

- Temperature gradients : Reflux (80°C) vs. microwave-assisted synthesis (120°C, 30 min) to reduce side products . A representative study achieved a 94% yield using toluene/piperidine under reflux for 6 hours .

Q. How should researchers address contradictions in reported biological activity data across studies?

Discrepancies (e.g., variable IC₅₀ values for cytotoxicity) may arise from differences in:

- Assay protocols : Serum concentration in cell culture (e.g., 10% FBS vs. serum-free media) .

- Structural analogs : Substitution at the 4-position (pyridinyl vs. phenyl groups alter bioactivity) . Mitigation strategies:

- Comparative studies : Benchmark against analogs (e.g., Ethyl 2-amino-4-phenylthiophene-3-carboxylate shows lower activity than the pyridinyl variant) .

- Dose standardization : Use molarity instead of mass/volume for cross-study comparisons .

Q. What strategies are effective for designing derivatives with enhanced target specificity (e.g., kinase inhibition)?

Rational design focuses on:

- Functional group modulation : Introducing electron-withdrawing groups (e.g., -NO₂ at the phenyl ring) to enhance binding to ATP pockets .

- Hybridization : Conjugating with known pharmacophores (e.g., piperidine for anti-inflammatory synergy) .

- Molecular docking : Preliminary in silico screening against crystallographic targets (e.g., EGFR kinase) to prioritize synthesis . A derivative with a 4-nitrophenyl substituent showed 3-fold higher kinase inhibition than the parent compound .

Methodological and Safety Considerations

Q. What safety protocols are essential when handling this compound in laboratory settings?

Key precautions include:

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (classified as irritant) .

- Ventilation : Use fume hoods during synthesis to avoid inhalation (respiratory toxicity risk) .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste . Storage: Keep in airtight containers at 2–8°C to prevent degradation .

Q. How can researchers validate the compound’s stability under varying pH and temperature conditions?

Stability studies involve:

- Forced degradation : Exposure to 0.1M HCl/NaOH (37°C, 24 hrs) followed by HPLC analysis .

- Thermogravimetric analysis (TGA) : Assess decomposition temperatures (e.g., >200°C indicates thermal stability) .

- Light sensitivity : UV-vis spectroscopy before/after UV irradiation (λmax shifts indicate photodegradation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.